Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin
Description
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin (MHCD, CAS: 131991-61-2) is a chemically modified β-cyclodextrin (β-CD) derivative where the hydroxyl group at the 6-position is replaced by a 1,6-hexamethylenediamine (HMD) substituent . This modification introduces a cationic primary amine group, making MHCD a pH-dependent weak electrolyte with enhanced molecular recognition and host-guest interaction capabilities. Its molecular formula is C₄₈H₈₄N₂O₃₄ (MW: 1233.18 g/mol), and it is synthesized via tosylation of β-CD followed by nucleophilic substitution with HMD . MHCD is widely studied for applications in drug delivery, chiral separation, and supramolecular chemistry due to its unique amphiphilic and charge properties .
Properties
IUPAC Name |
(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2/t14?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCMRZAXCTAMQ-FFMGLJBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCNCC1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N2O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of β-Cyclodextrin
The foundational method involves tosylation using p-toluenesulfonyl chloride (TsCl) under alkaline conditions. As described in, β-cyclodextrin reacts with TsCl in water at pH 12–13, facilitated by copper(II) sulfate to coordinate secondary hydroxyl groups and direct sulfonylation to C-6. The reaction proceeds at 15–30°C for 4–5 hours, yielding mono-6-O-tosyl-β-cyclodextrin (Ts-β-CD) with >85% regioselectivity. Neutralization with hydrochloric acid precipitates copper salts, and subsequent recrystallization in water purifies Ts-β-CD.
Key Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction solvent | Water | |
| Catalyst | CuSO₄·5H₂O | |
| Temperature | 15–30°C | |
| Reaction time | 4–5 hours | |
| Yield | 70–80% |
Nucleophilic Displacement with 1,6-Hexamethylenediamine
The tosyl group in Ts-β-CD is displaced by HMD via a nucleophilic substitution reaction. This step introduces the diamine moiety while retaining cyclodextrin’s solubility and host-guest properties.
Reaction Mechanism and Optimization
HMD, a bifunctional amine, reacts with Ts-β-CD in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The primary amine (-NH₂) attacks the electrophilic C-6 carbon, displacing the tosylate group. To prevent cross-linking, a 1:1 molar ratio of Ts-β-CD to HMD is maintained, and the reaction is conducted under nitrogen to minimize oxidation. Elevated temperatures (60–80°C) and prolonged reaction times (24–48 hours) enhance conversion rates.
Reaction Conditions
Purification and Characterization
Crude HMD-β-CD is purified via column chromatography (silica gel, eluent: methanol/chloroform 1:4) or recrystallization from aqueous acetone. Nuclear magnetic resonance (NMR) confirms substitution at C-6:
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¹H NMR : Loss of the tosyl proton signal (δ 7.2–7.8 ppm) and emergence of HMD’s methylene peaks (δ 1.2–1.6 ppm).
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¹³C NMR : A new carbon signal at δ 40–45 ppm corresponds to the C-N bond.
Alternative Biocatalytic Synthesis of HMD
Recent advances explore enzymatic production of HMD from renewable feedstocks, aligning with green chemistry principles.
Two-Step Enzyme Cascade
Adipic acid (AA), a nylon precursor, is converted to HMD using carboxylic acid reductases (CARs) and transaminases (TAs). CARs reduce AA to 6-aminocaproic acid (6-ACA), which TAs further aminate to HMD. Engineered CAR variants (e.g., L342E) achieve 50–75% conversion of 6-ACA to HMD in one-pot systems.
Biocatalytic Performance
Challenges and Industrial Scalability
Side Reactions and Byproducts
Competing reactions include:
Chemical Reactions Analysis
Types of Reactions
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin can undergo various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles, or other oxidized derivatives.
Reduction: Secondary amines or other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Introduction to Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin (abbreviated as HDA-β-CD) is a modified form of β-Cyclodextrin (β-CD), which is a cyclic oligosaccharide known for its ability to form inclusion complexes with various guest molecules. This compound is characterized by the substitution of a hexamethylenediamine moiety at the 6-position of the glucose unit, enhancing its solubility and interaction capabilities. Its molecular formula is with a molecular weight of approximately 1233.18 g/mol .
Properties of HDA-β-CD
- Molecular Weight : 1233.18 g/mol
- Density : Approximately 1.517 g/cm³
- Boiling Point : Predicted at 1517.2 ± 65.0 °C
- pKa : Approximately 12.57
- Solubility : Exhibits improved solubility in water compared to native β-CD due to its functionalization .
Pharmaceutical Applications
HDA-β-CD has garnered significant attention in drug delivery systems due to its unique properties:
- Drug Encapsulation : The hydrophobic cavity of HDA-β-CD allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly useful for poorly soluble drugs, improving their therapeutic efficacy.
- Targeted Drug Delivery : The functionalization with hexamethylenediamine enables targeted delivery mechanisms, potentially allowing for controlled release profiles and reduced side effects .
- Stabilization of Active Ingredients : HDA-β-CD can stabilize sensitive pharmaceutical compounds against degradation, thereby extending their shelf life and efficacy .
Industrial Applications
HDA-β-CD is also utilized in various industrial processes:
- Food Industry : It can be used as a food additive to improve flavor stability and solubility of flavoring agents, enhancing the overall quality of food products.
- Cosmetics : In cosmetic formulations, HDA-β-CD serves as a stabilizing agent for fragrances and active ingredients, improving product performance and longevity .
Environmental Applications
The compound's ability to form inclusion complexes makes it suitable for environmental remediation:
- Pollutant Encapsulation : HDA-β-CD can encapsulate environmental pollutants, facilitating their removal from contaminated water sources through adsorption processes.
Research Applications
In scientific research, HDA-β-CD plays a role in:
- Biochemical Studies : It is used in studies involving enzyme activity and inhibition, where it can modulate the interaction between enzymes and substrates.
- Material Science : The compound can be integrated into polymer matrices to develop new materials with enhanced properties such as improved mechanical strength and thermal stability .
Case Study 1: Drug Delivery System Development
A study published in Pharmaceutical Research demonstrated the efficacy of HDA-β-CD in improving the solubility and bioavailability of a poorly soluble anti-cancer drug. The results indicated that drug-loaded HDA-β-CD complexes significantly enhanced the drug's therapeutic index compared to free drug formulations.
Case Study 2: Environmental Remediation
Research conducted on the use of HDA-β-CD for removing heavy metals from wastewater showed promising results. The study highlighted that HDA-β-CD could effectively encapsulate metal ions, reducing their concentration in treated water samples by over 90%, showcasing its potential as an effective remediation agent.
Comparative Analysis with Other Cyclodextrins
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| Hydroxypropyl β-Cyclodextrin | Increased solubility | More soluble than native β-Cyclodextrin |
| Methylated β-Cyclodextrin | Enhanced guest molecule encapsulation | Methyl groups increase hydrophobicity |
| Octenyl Succinic Anhydride Modified Cyclodextrins | Used for emulsification | Provides amphiphilic properties |
| Mono-(6-(1,6-Hexamethylenediamine)-6-deoxy)-β-Cyclodextrin | Enhanced interaction capabilities | Specific functionalization with hexamethylenediamine |
Mechanism of Action
The mechanism of action of Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The hexamethylenediamine moiety enhances the binding affinity and specificity of the cyclodextrin, allowing it to interact with specific molecular targets and pathways. This can lead to improved drug delivery, increased solubility, and enhanced stability of the guest molecules.
Comparison with Similar Compounds
Comparison with Similar Cyclodextrin Derivatives
Substituent Type and Charge
- Key Insight: MHCD’s HMD substituent provides two primary amine groups, enabling stronger ionic interactions with anionic drugs (e.g., levofloxacin) compared to mono-amine derivatives like NH₂-CD . In contrast, Hp-CD lacks charged groups, limiting its utility to non-polar drug encapsulation .
Physicochemical Properties
- Solubility : MHCD exhibits moderate aqueous solubility due to its cationic charge, whereas Hp-CD is highly water-soluble owing to hydroxypropyl groups .
- Stability : The HMD chain in MHCD enhances thermal stability compared to ethylenediamine-modified CDs (ED-CD), which have shorter, less robust substituents .
- Binding Affinity : MHCD’s elongated diamine chain increases hydrophobic cavity accessibility, improving encapsulation efficiency for bulky molecules like adamantane derivatives .
Chiral Separation Performance
MHCD is less commonly used in chiral capillary electrophoresis (CE) compared to N-heterocyclic CDs (e.g., PYR-β-CD, PIP-β-CD), which exhibit superior enantioselectivity for analytes like dansylated amino acids . However, MHCD’s diamine structure could be tailored for specific zwitterionic or polyanionic targets.
Research Findings and Data
Drug Binding Efficiency
| Drug | CD Derivative | Binding Efficiency (%) | Reference |
|---|---|---|---|
| Levofloxacin | MHCD-Chitosan | 92.3 ± 2.1 | |
| Levofloxacin | Hp-CD | 68.5 ± 3.4 | |
| Adamantane | MHCD-HA | 88.0 ± 1.5 |
Antibacterial Activity
MHCD-chitosan conjugates showed 2–3× higher inhibition against E. coli and B. subtilis than Hp-CD systems, attributed to enhanced cellular uptake via cationic charge .
Biological Activity
Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin is a derivative of β-cyclodextrin that has garnered attention for its potential biological activities, particularly in drug delivery systems. This compound combines the structural properties of cyclodextrins with the functional amine groups from hexamethylenediamine, enhancing its ability to form inclusion complexes with various therapeutic agents.
- Molecular Formula : C48H84N2O34
- Molar Mass : 1233.18 g/mol
- CAS Number : 131991-61-2
- Density : 1.517 g/cm³ (predicted)
- pKa : 12.57 (predicted)
Cyclodextrins, including mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin, are known for their ability to form inclusion complexes with hydrophobic molecules. This property significantly enhances the solubility and bioavailability of poorly soluble drugs. The hydrophobic cavity of the cyclodextrin encapsulates drug molecules, facilitating their transport across biological membranes without altering their chemical structure or activity .
Drug Delivery Systems
-
Improved Solubility and Bioavailability :
- Cyclodextrins enhance the solubility of hydrophobic drugs, leading to improved absorption and therapeutic efficacy. For instance, studies have shown that complexation with β-cyclodextrin derivatives can increase the solubility of antibiotics like enrofloxacin by up to 916-fold compared to previous formulations .
- Stabilization of Active Ingredients :
-
Reduction of Toxicity :
- Cyclodextrins can reduce the nephrotoxicity associated with certain drugs by modifying their pharmacokinetic profiles. For example, sulfobutylether-β-cyclodextrin has been used to prepare parenteral solutions for positively charged poorly water-soluble drugs, significantly reducing toxicity issues .
Case Studies
-
Antibiotic Complexation :
A study explored the inclusion complex formation between mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-cyclodextrin and norfloxacin. The results indicated a significant increase in solubility and stability of norfloxacin in the presence of this cyclodextrin derivative, which subsequently improved its antimicrobial activity against various pathogens . -
Cancer Therapeutics :
Research has also focused on using cyclodextrins for delivering anticancer drugs. The ability to encapsulate chemotherapeutic agents allows for targeted delivery, reducing systemic side effects and enhancing drug accumulation at tumor sites .
Comparative Analysis of Cyclodextrin Derivatives
| Property | Mono-(6-(1,6-Hexamethylenediamine)-6-deoxy)-β-Cyclodextrin | Hydroxypropyl-β-Cyclodextrin | Sulfobutylether-β-Cyclodextrin |
|---|---|---|---|
| Solubility Improvement | High | Moderate | High |
| Toxicity Reduction | Significant | Moderate | High |
| Stability Enhancement | Excellent | Good | Excellent |
| Applications | Drug delivery for hydrophobic drugs | General pharmaceutical use | Parenteral formulations |
Q & A
Q. What are the optimal synthetic routes for preparing Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-β-Cyclodextrin?
The synthesis typically involves selective tosylation of β-cyclodextrin at the C6 position, followed by nucleophilic substitution with hexamethylenediamine. Key steps include:
- Tosylation : Using 1-(p-toluenesulfonyl)imidazole as a sulfonating agent to generate mono-6-O-tosyl-β-cyclodextrin (6-Ts-β-CD) with minimal multi-tosylation byproducts .
- Amination : Reacting 6-Ts-β-CD with hexamethylenediamine under controlled pH (alkaline conditions) to replace the tosyl group. Purification via preparative HPLC or column chromatography is critical to isolate the mono-substituted product .
- Yield optimization : Reactions at 50–60°C for 12–24 hours in DMF or DMSO improve substitution efficiency .
Q. How can researchers confirm the structural integrity and purity of this derivative?
- NMR spectroscopy : - and -NMR verify substitution at the C6 position. For example, the disappearance of the tosyl proton signal (~7.8 ppm) and new peaks for hexamethylenediamine (δ ~2.6–3.0 ppm for –CH–NH) confirm successful synthesis .
- Mass spectrometry : MALDI-TOF or ESI-MS detects the molecular ion peak at m/z ~1,233.18 (CHNO) .
- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) identifies impurities or unreacted starting materials .
Q. What are the primary applications of this cyclodextrin derivative in supramolecular chemistry?
- Host-guest complexes : The hexamethylenediamine moiety enhances binding to anionic or hydrophobic guests (e.g., drugs, dyes) via electrostatic and van der Waals interactions. Use isothermal titration calorimetry (ITC) to quantify binding constants (K) and thermodynamic parameters .
- Functionalization precursor : The amine group enables further conjugation (e.g., fluorescent probes, targeting ligands) via carbodiimide coupling or reductive amination .
Advanced Research Questions
Q. How do experimental design strategies address challenges in reproducibility of mono-substituted cyclodextrin synthesis?
- Statistical optimization : Plackett-Burman or Box-Behnken designs optimize reaction parameters (temperature, solvent ratio, reagent equivalents) to maximize yield and minimize byproducts. For example, molar ratios >4:1 (sulfonating agent:β-CD) reduce multi-tosylation .
- Purification protocols : Size-exclusion chromatography or dialysis (MWCO 1–3 kDa) separates mono-substituted products from di-/tri-substituted impurities, which are common due to β-CD’s symmetry .
Q. What analytical methods resolve contradictions in reported binding affinities for inclusion complexes?
- Global ITC analysis : Combine conventional (direct titration) and competitive ITC experiments to account for weak or cooperative binding. Covariance matrix analysis reduces uncertainty in K and ΔH values .
- Multivariate NMR : 2D ROESY or DOSY detects spatial proximity and diffusion coefficients to differentiate true inclusion from surface adsorption .
Q. How does the hexamethylenediamine side chain influence toxicity and biocompatibility?
- Cellular assays : Compare cytotoxicity (via MTT or LDH assays) of the derivative with native β-CD. The amine group may increase membrane interaction, requiring dose-dependent studies in cell lines (e.g., HEK-293, HepG2) .
- Hemolysis testing : Evaluate erythrocyte lysis at physiological pH (7.4) to assess blood compatibility. Cationic cyclodextrins often show higher hemolytic activity than anionic derivatives .
Q. What strategies improve aqueous solubility and stability of this derivative in drug delivery systems?
- pH modulation : Protonate the amine group (pK ~9–10) to enhance solubility in acidic buffers. However, precipitation may occur at physiological pH, necessitating co-solvents (e.g., PEG-400) .
- Co-complexation : Combine with hydroxypropyl-β-CD (HP-β-CD) to leverage synergistic solubilization for hydrophobic drugs like paclitaxel .
Q. How can researchers functionalize this derivative for targeted drug delivery?
- Click chemistry : React the primary amine with azide-bearing ligands (e.g., folic acid) via CuAAC to create tumor-targeting conjugates .
- Enzymatic grafting : Use α-galactosidase to attach α-D-galactopyranosyl residues, enhancing lectin-mediated cellular uptake .
Methodological Considerations
- Contradictions in synthesis yields : Literature often reports yields >80% for mono-substitution, but practical yields may drop to 50–60% due to purification losses. Always cross-validate with quantitative -NMR integration .
- Thermal stability : DSC/TGA analysis shows decomposition at ~274°C for 6-substituted derivatives, but substituent position (C3 vs. C6) alters stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
